AC710

Vue d'ensemble

Description

AC710 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of kinases. It is known for its high specificity and efficacy in inhibiting various kinases such as KIT, FLT3, PDGFRα, PDGFRβ, and CSF1R . This compound has shown significant potential in preclinical studies for its anti-tumor and anti-inflammatory properties .

Mécanisme D'action

Target of Action

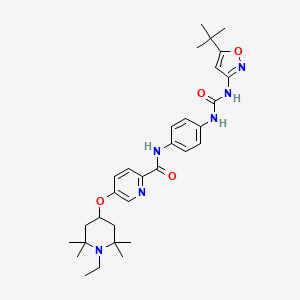

AC710, also known as N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide, is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family . The primary targets of this compound are KIT, FLT3, PDGFRβ, and CSF1R . These targets play crucial roles in cell proliferation and differentiation, particularly in hematopoietic cells and immune responses .

Mode of Action

This compound interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of the PDGFR family . This inhibition prevents the downstream signaling cascades that lead to cell proliferation and differentiation .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the PDGFR family signaling cascades. By inhibiting the activation of PDGFR, this compound disrupts the PI3K/AKT and MAPK pathways, which are crucial for cell survival, growth, and proliferation . The compound’s action on these pathways can lead to the suppression of tumor growth and inflammation .

Pharmacokinetics

This compound exhibits favorable pharmacodynamics and pharmacokinetics . It is orally active, indicating good bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and reduction of inflammation . In preclinical studies, this compound has shown to cause tumor regression in leukemia cell xenografts in mice . It also reduces joint swelling and inflammation in a mouse model of collagen-induced arthritis .

Analyse Biochimique

Biochemical Properties

AC710 interacts with several enzymes and proteins, most notably the PDGFR family kinases. It has been reported to have Kd values of 0.6, 1.57, 1, 1.3, 1.0 nM for FLT3, CSF1R, KIT, PDGFRα, and PDGFRβ, respectively . These interactions play a crucial role in its biochemical activity, influencing various cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit tumor growth in a dose-dependent manner in mouse models .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent inhibitor of PDGFR family kinases, thereby influencing various cellular and molecular processes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, at a dosage of 0.3 mg/kg, tumor growth is temporarily inhibited, but growth resumes quickly thereafter. At dosages of 3 and 30 mg/kg, tumors regress completely, and the tumor volume stays suppressed for an extended period .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower dosages, it has been shown to have a significant impact on disease in a dose-dependent fashion. At higher dosages, it demonstrates equivalent or slightly better efficacy in reducing joint swelling and inflammation than dexomethasone .

Metabolic Pathways

Given its role as a potent PDGFR inhibitor, it is likely to interact with enzymes or cofactors involved in PDGFR-related pathways .

Transport and Distribution

Given its biochemical properties and interactions with various enzymes and proteins, it is likely to be transported and distributed in a manner that allows it to exert its effects effectively .

Subcellular Localization

Given its molecular structure and interactions with various enzymes and proteins, it is likely to be localized in specific compartments or organelles where it can exert its effects effectively .

Méthodes De Préparation

The synthesis of AC710 involves several steps, starting from a globally selective lead molecule. Structural modifications are made to improve the physiochemical and pharmacokinetic properties of the compound . The synthetic route includes per-methylation of the α-carbons of a solubilizing piperidine nitrogen, resulting in advanced leads . Industrial production methods for this compound are not widely documented, but it is available for research purposes from various suppliers .

Analyse Des Réactions Chimiques

AC710 undergoes various chemical reactions, primarily involving its interaction with kinases. It exhibits high selectivity over a panel of other kinases and shows no activity against cytochrome P450 . The compound is stable under physiological conditions and does not undergo significant oxidation or reduction . Common reagents used in its synthesis include solvents like DMSO, which is used to prepare stock solutions .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

AC710 exhibits high selectivity for several kinases within the PDGFR family. The inhibitor's potency is demonstrated by its IC50 values:

- PDGFRα : 1.3 nM

- PDGFRβ : 10.5 nM

- FLT3 : 2 nM

- KIT : 7.7 nM

These values indicate that this compound is over 30-fold selective for PDGFR family kinases compared to other kinases, making it a valuable tool for research and therapeutic applications .

Cancer Therapy

This compound has shown promise in targeting various cancers, particularly acute myeloid leukemia (AML) and other tumors driven by PDGFR signaling. In preclinical studies, this compound caused tumor regression in leukemia cell xenografts in mice, highlighting its potential as an anti-tumor agent .

Case Study: Tumor Regression in Mouse Models

- Objective : Evaluate the efficacy of this compound in reducing tumor size.

- Method : Mice with leukemia cell xenografts were treated with this compound.

- Results : Significant reduction in tumor volume was observed, indicating effective inhibition of PDGFR signaling pathways involved in tumor growth.

Inflammatory Diseases

In addition to its anti-cancer properties, this compound has been investigated for its effects on inflammatory conditions such as collagen-induced arthritis. In mouse models, this compound reduced joint swelling and inflammation, suggesting its potential utility in treating inflammatory diseases .

Case Study: Collagen-Induced Arthritis

- Objective : Assess the impact of this compound on joint inflammation.

- Method : Mice were induced with arthritis and treated with this compound.

- Results : Marked reduction in joint swelling was noted, supporting its application in managing inflammatory disorders.

Data Tables

| Application Area | Target Condition | Key Findings |

|---|---|---|

| Cancer Therapy | Acute Myeloid Leukemia | Tumor regression in xenograft models |

| Inflammatory Diseases | Collagen-Induced Arthritis | Reduction in joint swelling and inflammation |

Comparaison Avec Des Composés Similaires

AC710 is compared with other kinase inhibitors such as Regorafenib, Pazopanib, and Sorafenib . These compounds also target multiple kinases but differ in their selectivity and efficacy. This compound is unique in its high specificity for the PDGFR family and its minimal off-target effects . Similar compounds include:

Activité Biologique

AC710, a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family, has garnered significant attention in pharmacological research due to its selective action and therapeutic potential. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and implications for future clinical applications.

Chemical Profile

- Chemical Name : N-[4-[[[[5-(1,1-Dimethylethyl)-3-isoxazolyl]amino]carbonyl]amino]phenyl]-5-[(1-ethyl-2,2,6,6-tetramethyl-4-piperidinyl)oxy]-2-pyridinecarboxamide

- CAS Number : 1351522-04-7

- Purity : ≥99%

This compound exhibits high selectivity towards PDGFR family members, showing greater than 30-fold selectivity over a panel of other kinases. The inhibition constants (IC50) for various kinases are as follows:

| Kinase | IC50 (nM) |

|---|---|

| KIT | 1.2 |

| FLT3 | 2.0 |

| PDGFRβ | 7.7 |

| CSF1R | 10.5 |

| PDGFRα | 1.3 (Kd) |

This selectivity profile indicates that this compound is unlikely to interfere with cytochrome P450 enzymes, which are crucial for drug metabolism .

Tumor Xenograft Studies

This compound has demonstrated significant anti-tumor activity in mouse models. Specifically, it causes tumor regression in leukemia cell xenografts. This effect is attributed to its ability to inhibit pathways critical for tumor cell survival and proliferation .

Collagen-Induced Arthritis Model

In a collagen-induced arthritis (CIA) model, this compound exhibited a dose-dependent reduction in joint swelling and inflammation. The effective doses were as low as 3 mg/kg over a treatment period of 15 days. Comparative studies showed that this compound's efficacy was comparable to dexamethasone at similar doses .

Pharmacokinetics

Pharmacokinetic studies indicated that this compound maintains favorable bioavailability and tolerability in vivo. In rats, the area under the curve (AUC) values for this compound were significantly higher than those observed for earlier lead compounds, suggesting improved absorption and retention in systemic circulation .

Safety Profile

This compound was well tolerated in animal studies, with no significant body weight loss or adverse effects observed at therapeutic doses. This safety profile is crucial for its potential transition into clinical trials .

Case Studies and Clinical Implications

While direct clinical data on this compound remains limited due to its preclinical status, the promising results from animal models support further investigation into its therapeutic applications, particularly in oncology and inflammatory diseases.

Future Directions

Ongoing research aims to enhance the selectivity of this compound within the PDGFR family and explore its synergistic potential with other therapeutic agents. The compound's unique mechanism of action positions it as a candidate for combination therapies targeting complex diseases like cancer and autoimmune disorders.

Propriétés

IUPAC Name |

N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCWPUFNLFSKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AC710?

A: this compound functions as a potent and selective inhibitor of PDGFR-family kinases. [] While the exact binding interactions haven't been detailed in the provided abstracts, kinase inhibitors typically exert their effects by competing with ATP for binding to the kinase active site, thereby hindering downstream signaling cascades involved in cell proliferation, survival, and migration. []

Q2: How does the genetic heterogeneity of glioblastoma cells influence the efficacy of this compound in combination with other inhibitors?

A: Research indicates that the efficacy of this compound in treating glioblastoma is influenced by the expression levels of PDGFRα and EGFR in tumor cells. [] Combining this compound with mTORC1/2 inhibitors, particularly Torin2, demonstrated promising results in suppressing cell proliferation, migration, and drug resistance in glioblastoma cells, particularly those overexpressing PDGFRα. [] This highlights the importance of profiling PDGFRα and EGFR expression in individual tumors to guide personalized treatment strategies.

Q3: What is the role of PDGFRα in Müller cell function, and how does this compound help elucidate this role?

A: Studies using Müller cell-specific PDGFRα knockout mice and the PDGFR family inhibitor this compound revealed the crucial role of PDGFRα signaling in maintaining retinal fluid and ion homeostasis. [] this compound effectively blocked the protective effect of PDGF-BB against hypoosmotic stress-induced Müller cell swelling, demonstrating the involvement of PDGFRα in this process. [] These findings underscore the importance of PDGFRα signaling in normal retinal function.

Q4: What are the potential long-term implications of targeting PDGFRα in the treatment of retinal neovascular diseases?

A: While inhibiting PDGFRα, potentially with compounds like this compound, shows promise in managing retinal neovascularization by reducing vascular leakage, research suggests potential long-term risks. [] Inhibiting PDGFRα signaling may negatively impact crucial Müller cell homeostatic functions, potentially affecting long-term retinal health. [] This highlights the need for comprehensive assessments of both short-term benefits and potential long-term consequences when targeting PDGFRα for therapeutic intervention.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.